molecular formula C16H24ClIN2O4 B2932217 Tert-butyl N-[(2-iodopyridin-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate;hydrochloride CAS No. 2551116-90-4

Tert-butyl N-[(2-iodopyridin-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate;hydrochloride

Cat. No. B2932217
CAS RN: 2551116-90-4
M. Wt: 470.73
InChI Key: JOGXUIFPCNNDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(2-iodopyridin-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate;hydrochloride is a useful research compound. Its molecular formula is C16H24ClIN2O4 and its molecular weight is 470.73. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Molecular Interactions

  • Isomorphous Crystal Structures : Tert-butyl derivatives, including tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, play a crucial role in forming isostructural families of compounds. These derivatives exhibit significant interactions like bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, contributing to crystal structure understanding (Baillargeon et al., 2017).

Synthesis and Chemical Reactions

  • Chemoselective Transformation : The synthesis of N-tert-butyldimethylsilyloxycarbonyl group from N-tert-butoxycarbonyl (Boc) showcases the chemical versatility of tert-butyl carbamates. This transformation, crucial in organic synthesis, involves reactions with various electrophiles to yield N-ester type compounds (Sakaitani & Ohfune, 1990).
  • Enantioselective Synthesis : Tert-butyl derivatives are used in the enantioselective synthesis of various compounds. For instance, 3-Aminopropanoic acid derivatives, essential in biochemical processes, are synthesized using tert-butyl bromoacetate, demonstrating the compound's role in creating bioactive molecules (Arvanitis et al., 1998).

Photocatalysis and Molecular Construction

  • Photoredox-Catalyzed Reactions : Tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a tert-butyl derivative, is used in photoredox-catalyzed amination of o-hydroxyarylenaminones. This showcases the application of tert-butyl carbamates in photocatalysis and the construction of complex organic molecules like 3-aminochromones (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-[(2-iodopyridin-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23IN2O4.ClH/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)10-11-8-7-9-18-12(11)17;/h7-9H,10H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGXUIFPCNNDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=C(N=CC=C1)I)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClIN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(2-iodopyridin-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate;hydrochloride

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